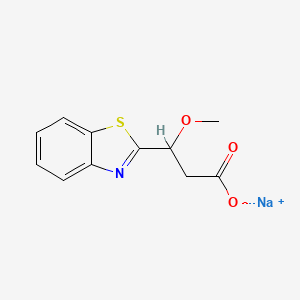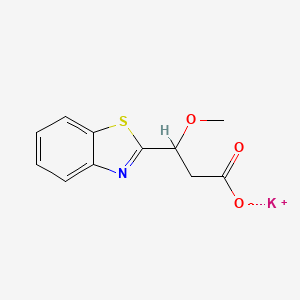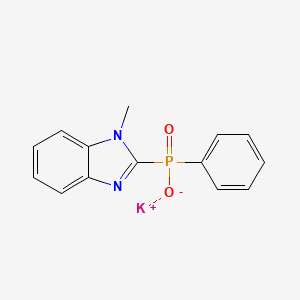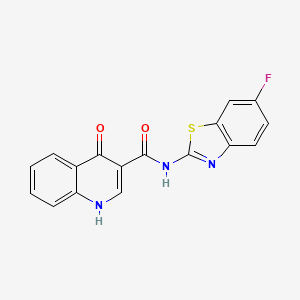![molecular formula C19H18ClN3O3S B6422596 2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 1015539-59-9](/img/structure/B6422596.png)
2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide” is a new compound that has been studied for its oral-drug-qualifying predictors, anti-acetylcholinesterase activity, and molecular docking . The compound has shown remarkable dose-dependent anti-acetylcholinesterase activity, indicating that it may be a potential drug candidate for treating neurodegenerative disorders .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Physical And Chemical Properties Analysis
The compound’s oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while the computed aqueous solubility was lower than that found experimentally .Scientific Research Applications
Herbicide Analysis
The compound’s chlorophenoxy group is similar to those found in commonly used chlorophenoxy herbicides . These herbicides are often analyzed in plant material, particularly in cases of spray drift from aerial spraying . The compound could potentially be used as a standard or reference in such analyses.
Therapeutic Potential
Oxadiazole ring-containing derivatives, such as this compound, are an important class of heterocyclic compounds . They have been studied for their broad range of chemical and biological properties . For instance, 1,3,4-oxadiazoles have become important synthons in the development of new drugs .
Antitumor Activity
Some 1,3,4-oxadiazole derivatives have shown antitumor activity . For example, a compound with a similar structure was developed and evaluated for antitumor activity against various cancer cell lines . This suggests that the compound could potentially have similar applications.
Antibacterial Activity
1,3,4-oxadiazoles, including those with a chlorophenoxy group, have been found to possess antibacterial activity . This makes them of interest in the development of new antibacterial drugs .
Enzyme Inhibitory Activities
The compound has been used as a precursor for preparing a number of sulfanyl acetamides, which have shown enzyme inhibitory activities . This suggests potential applications in the development of enzyme inhibitors.
Lower Cytotoxicity
The compound has been used in the synthesis of derivatives with antibacterial and enzyme inhibitory activities at lower cytotoxicity . This could make it useful in the development of drugs with fewer side effects.
Future Directions
The compound has shown promise as a potential drug candidate for treating neurodegenerative disorders due to its anti-acetylcholinesterase activity . Future research could focus on further characterizing its pharmacological properties, optimizing its synthesis, and conducting preclinical and clinical trials to assess its efficacy and safety.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase , an enzyme that plays a crucial role in nerve function . By inhibiting this enzyme, the compound can potentially be used to treat neurodegenerative disorders .
Mode of Action
The compound interacts with acetylcholinesterase, inhibiting its activity. This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft. The increased acetylcholine levels can enhance nerve signal transmission, potentially alleviating symptoms of neurodegenerative disorders .
Biochemical Pathways
The compound affects the cholinergic pathway, specifically the breakdown of acetylcholine by acetylcholinesterase. By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to enhanced cholinergic transmission .
Pharmacokinetics
The compound has been predicted to have good oral bioavailability, as indicated by its lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . The compound is predicted to migrate to the hydrophilic compartment as pH increases . The compound may degrade under oxidative and thermal in this omn? food you eat, body’s enzymes, and gut bacteria, and other factors can affect the compound’s action .
Result of Action
The inhibition of acetylcholinesterase by the compound leads to an increase disc [ banter pulldown of the use of acetylcholine in the brain. This can potentially improve cognitive function and alleviate symptoms of neurodegenerative disorders .
properties
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-13-2-4-14(5-3-13)10-21-17(24)12-27-19-23-22-18(26-19)11-25-16-8-6-15(20)7-9-16/h2-9H,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUCJOUTBMGOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylbenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B6422513.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B6422514.png)
![4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422532.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6422552.png)
![4-hydroxy-N-[2-(thiophen-2-yl)ethyl]-8-(trifluoromethyl)quinoline-3-carboxamide](/img/structure/B6422562.png)


![2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B6422578.png)
![N-(3-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B6422585.png)
![2-[3-(benzyloxy)-4-methoxyphenyl]-2-hydroxyacetic acid](/img/structure/B6422604.png)
![1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6422607.png)